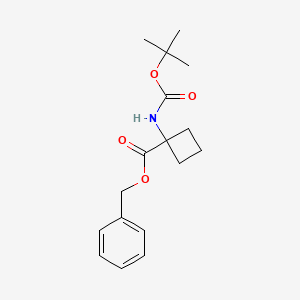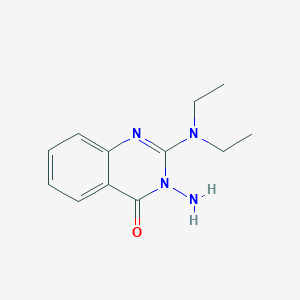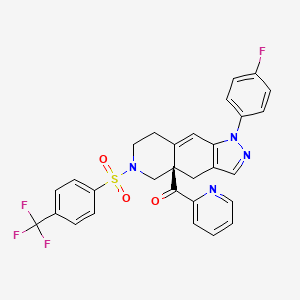
Dazucorilant
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dazucorilant ist ein experimenteller, oral einzunehmender niedermolekularer Wirkstoff, der als selektiver und hoch affiner nicht-steroidaler Glukokortikoidrezeptor-Modulator wirkt. Er wird von Corcept Therapeutics für die Behandlung verschiedener Erkrankungen entwickelt, darunter amyotrophe Lateralsklerose (ALS). Der Wirkstoff funktioniert, indem er den Glukokortikoidrezeptor blockiert, der an der Reaktion des Körpers auf Stresshormone wie Cortisol beteiligt ist .
Vorbereitungsmethoden
Die Syntheserouten und Reaktionsbedingungen für Dazucorilant sind nicht allgemein veröffentlicht. Die industrielle Produktionsmethode beinhaltet wahrscheinlich Standardverfahren der organischen Synthese, einschliesslich Reinigungs- und Kristallisationsschritte, um die Reinheit und Stabilität des Wirkstoffs zu gewährleisten.
Analyse Chemischer Reaktionen
Dazucorilant unterliegt verschiedenen chemischen Reaktionen, einschliesslich:
Oxidation: Der Wirkstoff kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu verändern.
Substitution: Der Wirkstoff kann Substitutionsreaktionen eingehen, insbesondere mit den aromatischen Ringen, um verschiedene Substituenten einzuführen. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Katalysatoren für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Dazucorilant hat verschiedene Anwendungen in der wissenschaftlichen Forschung, einschliesslich:
Chemie: Wird als Modellverbindung verwendet, um die Modulation des Glukokortikoidrezeptors und ihre Auswirkungen auf verschiedene biochemische Pfade zu untersuchen.
Biologie: Wird auf sein Potenzial untersucht, die Reaktion auf Stresshormone zu modulieren und Entzündungen in Zell- und Tiermodellen zu reduzieren.
Medizin: Derzeit in klinischen Studien zur Behandlung der amyotrophen Lateralsklerose (ALS), wo er darauf abzielt, Entzündungen und neuronalen Zelltod zu reduzieren, indem er die Auswirkungen von Cortisol blockiert
Wirkmechanismus
This compound übt seine Wirkung aus, indem er selektiv an den Glukokortikoidrezeptor bindet und so verhindert, dass Cortisol den Rezeptor aktiviert. Diese Blockade hemmt die Kaskade molekularer Reaktionen, die durch die Bindung von Cortisol ausgelöst wird, wodurch Entzündungen und neuronaler Zelltod reduziert werden. Der Wirkmechanismus des Wirkstoffs beinhaltet die Modulation der Glukokortikoidrezeptor-Aktivität, die bei der Reaktion des Körpers auf Stress und Entzündungen entscheidend ist .
Wirkmechanismus
Dazucorilant exerts its effects by selectively binding to the glucocorticoid receptor, preventing cortisol from activating the receptor. This blockade inhibits the cascade of molecular reactions initiated by cortisol binding, thereby reducing inflammation and neuronal death. The compound’s mechanism of action involves the modulation of glucocorticoid receptor activity, which is crucial in the body’s response to stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
Dazucorilant ist im Vergleich zu anderen Glukokortikoidrezeptor-Modulatoren aufgrund seiner hohen Selektivität und Affinität für den Rezeptor einzigartig. Zu den ähnlichen Verbindungen gehören:
Mifepriston: Ein weiterer Glukokortikoidrezeptor-Antagonist, der bei verschiedenen medizinischen Erkrankungen eingesetzt wird.
RU-486: Bekannt für seinen Einsatz bei der medikamentösen Beendigung einer Schwangerschaft, wirkt ebenfalls als Glukokortikoidrezeptor-Antagonist.
CORT-113176: Eine weitere experimentelle Verbindung von Corcept Therapeutics mit ähnlichen Eigenschaften wie this compound. Die Einzigartigkeit von this compound liegt in seiner spezifischen Anwendung bei ALS und seinem Potenzial, Neuroinflammation zu reduzieren und die motorische Funktion in präklinischen Modellen zu verbessern.
Eigenschaften
CAS-Nummer |
1496508-34-9 |
|---|---|
Molekularformel |
C29H22F4N4O3S |
Molekulargewicht |
582.6 g/mol |
IUPAC-Name |
[(4aR)-1-(4-fluorophenyl)-6-[4-(trifluoromethyl)phenyl]sulfonyl-4,5,7,8-tetrahydropyrazolo[3,4-g]isoquinolin-4a-yl]-pyridin-2-ylmethanone |
InChI |
InChI=1S/C29H22F4N4O3S/c30-22-6-8-23(9-7-22)37-26-15-21-12-14-36(41(39,40)24-10-4-20(5-11-24)29(31,32)33)18-28(21,16-19(26)17-35-37)27(38)25-3-1-2-13-34-25/h1-11,13,15,17H,12,14,16,18H2/t28-/m0/s1 |
InChI-Schlüssel |
VXOBXKQLNWYQPQ-NDEPHWFRSA-N |
Isomerische SMILES |
C1CN(C[C@@]2(C1=CC3=C(C2)C=NN3C4=CC=C(C=C4)F)C(=O)C5=CC=CC=N5)S(=O)(=O)C6=CC=C(C=C6)C(F)(F)F |
Kanonische SMILES |
C1CN(CC2(C1=CC3=C(C2)C=NN3C4=CC=C(C=C4)F)C(=O)C5=CC=CC=N5)S(=O)(=O)C6=CC=C(C=C6)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


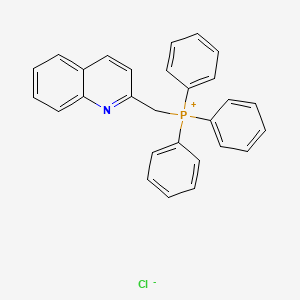
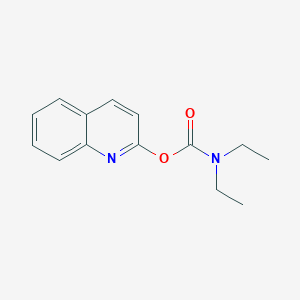
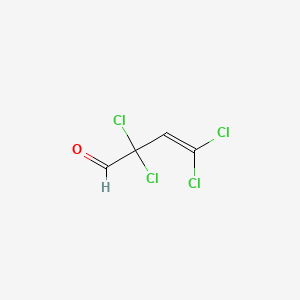
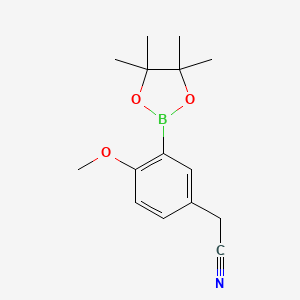
![7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B8726387.png)
![N-[(2R)-2-Acetyl-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenyl]-acetamide-13C](/img/structure/B8726404.png)
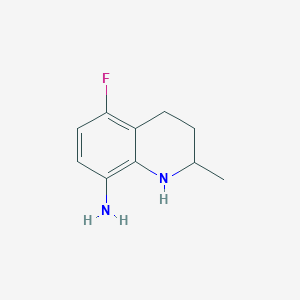

![N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide](/img/structure/B8726423.png)

![10-Bromo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid](/img/structure/B8726438.png)
